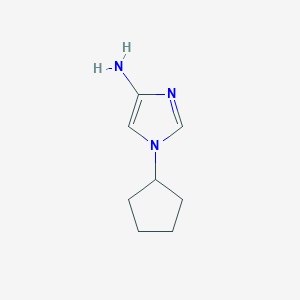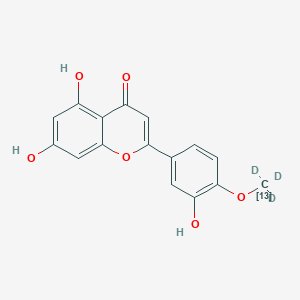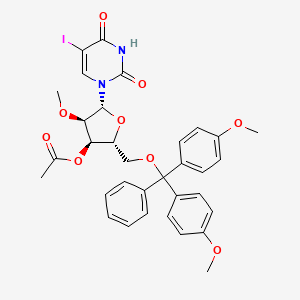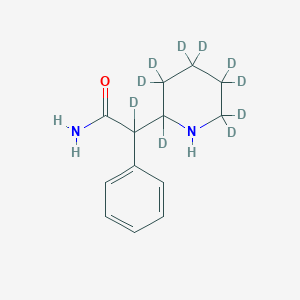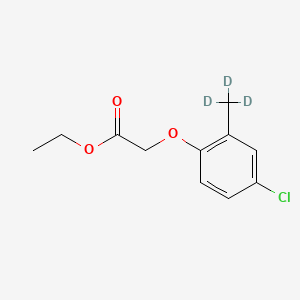
(S)-N-Cyclopropylmethyl Oripavine Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Cyclopropylmethyl Oripavine Bromide is a synthetic compound derived from oripavine, an alkaloid found in the opium poppy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclopropylmethyl Oripavine Bromide typically involves the following steps:
Starting Material: Oripavine is used as the starting material.
Cyclopropylmethylation: Oripavine undergoes a reaction with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate to introduce the cyclopropylmethyl group.
Bromination: The resulting compound is then treated with bromine or a brominating agent to form the bromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Cyclopropylmethyl Oripavine Bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
(S)-N-Cyclopropylmethyl Oripavine Bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-Cyclopropylmethyl Oripavine Bromide involves its interaction with specific molecular targets, such as opioid receptors in the nervous system. The compound binds to these receptors, modulating their activity and leading to analgesic effects. The pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Morphine: Another opioid alkaloid with potent analgesic properties.
Codeine: A less potent opioid used for mild to moderate pain relief.
Thebaine: An alkaloid similar to oripavine, used as a precursor for synthetic opioids.
Uniqueness
(S)-N-Cyclopropylmethyl Oripavine Bromide is unique due to its specific structural modifications, which may confer different pharmacological properties compared to other opioids. Its cyclopropylmethyl group and bromide ion may influence its binding affinity and selectivity for opioid receptors, potentially leading to distinct therapeutic effects and side effect profiles.
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
ethyl 2-[4-chloro-2-(trideuteriomethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3/i2D3 |
InChI Key |
OUYDEKFRLSFDMU-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC(=C1)Cl)OCC(=O)OCC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)

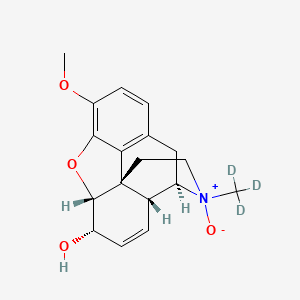
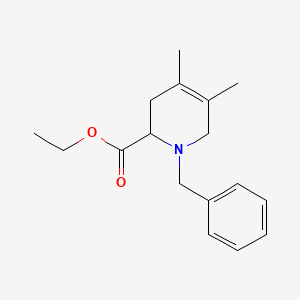
![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
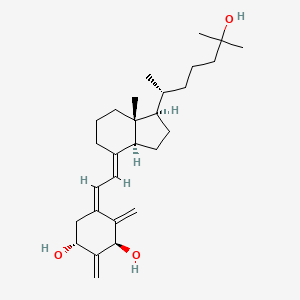
![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
